Lipophilicity Modulation: Quantified cLogP Differentiation vs. Unsubstituted and Methoxy Analogs
The trifluoromethoxy (-OCF3) group is a key substituent for modulating lipophilicity in drug design. Its impact on the target compound's partition coefficient (cLogP) provides a clear differentiator from other 5-aryl nicotinic acids. The cLogP for 5-(4-(trifluoromethoxy)phenyl)nicotinic acid is calculated to be 3.54. This represents a significant increase in lipophilicity compared to the unsubstituted phenyl analog 5-phenyl-nicotinic acid (cLogP ~1.89) and the methoxy analog 5-(4-methoxyphenyl)nicotinic acid (cLogP ~2.45) [1].
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | 3.54 |
| Comparator Or Baseline | 5-phenyl-nicotinic acid: ~1.89; 5-(4-methoxyphenyl)nicotinic acid: ~2.45 |
| Quantified Difference | +1.65 log units vs. phenyl analog; +1.09 log units vs. methoxy analog |
| Conditions | In silico calculation (ChemDraw/CDD Vault standard methods) |
Why This Matters
This quantifies the compound's significantly enhanced ability to cross biological membranes, making it a superior starting point for developing cell-permeable probes or CNS-penetrant candidates compared to less lipophilic analogs.
- [1] Calculated properties based on CDD Vault (Collaborative Drug Discovery) and ChemDraw Professional molecular property prediction tools. View Source
